molecular formula C22H23N3O5S2 B2588355 (Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 895451-66-8

(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2588355
CAS RN: 895451-66-8
M. Wt: 473.56
InChI Key: UNRSYUCTEBVWFY-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Materials Synthesis

Compounds containing allyl groups, such as benzoxazines, have been explored for their ability to undergo thermal polymerization, resulting in thermosets with exceptional thermomechanical properties. These materials exhibit high glass transition temperatures (Tg) and maintain structural integrity at elevated temperatures, indicating their potential for high-performance applications in aerospace, automotive, and electronics industries (Agag & Takeichi, 2003).

Antimicrobial Activity

Derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized and screened for antimicrobial activities. These compounds have shown broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger. Such findings underscore the potential of these compounds in developing new antimicrobial agents, which could be pivotal in addressing the global challenge of antibiotic resistance (Padalkar et al., 2014).

Anticancer Research

Thiadiazole derivatives have been investigated for their anticancer properties. The development of Schiff’s bases containing thiadiazole and benzamide groups underlines the importance of these compounds in medicinal chemistry. Some synthesized compounds exhibited promising anticancer activities against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests a potential pathway for the discovery of novel anticancer drugs, highlighting the importance of structural modifications in enhancing biological activity (Tiwari et al., 2017).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-4-11-25-17-12-18-19(30-14-29-18)13-20(17)31-22(25)23-21(26)15-7-9-16(10-8-15)32(27,28)24(5-2)6-3/h4,7-10,12-13H,1,5-6,11,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRSYUCTEBVWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.